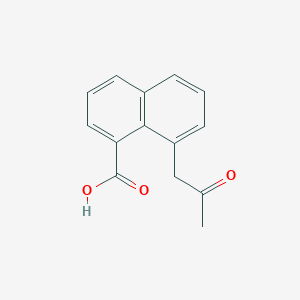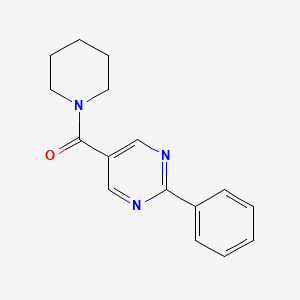
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. PP2 is a selective inhibitor of Src family kinases, which play a critical role in various cellular processes, including cell proliferation, differentiation, and migration. PP2 has been shown to have potential therapeutic applications in cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and disrupts the signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has been shown to have a wide range of biochemical and physiological effects. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine inhibits the proliferation and migration of cancer cells by disrupting the signaling pathways involved in cell growth and metastasis. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine also inhibits the production of pro-inflammatory cytokines, which play a critical role in the pathogenesis of various inflammatory diseases. Additionally, 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine inhibits the proliferation of smooth muscle cells, which is a key process in the development of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has several advantages for lab experiments. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine is a highly selective inhibitor of Src family kinases, which allows for the specific targeting of these kinases without affecting other signaling pathways. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine is also a small molecule inhibitor, which allows for easy delivery and penetration into cells. However, 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has some limitations for lab experiments. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has a relatively short half-life, which requires frequent dosing in in vivo experiments. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine can also have off-target effects at high concentrations, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine in scientific research. One potential direction is the development of more potent and selective inhibitors of Src family kinases. Another direction is the investigation of the role of Src family kinases in other cellular processes beyond cancer, inflammation, and cardiovascular diseases. Additionally, the use of 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine in combination with other inhibitors or chemotherapeutic agents could enhance its therapeutic efficacy in cancer and other diseases.
Métodos De Síntesis
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine can be synthesized through a multi-step process. The first step involves the reaction of 2-aminopyrimidine with ethyl acetoacetate to form 2,4-dihydroxy-5-(1-piperidinylcarbonyl)pyrimidine. The second step involves the reaction of the intermediate product with phenylisocyanate to form the final product, 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine.
Aplicaciones Científicas De Investigación
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has been widely used in scientific research to study the role of Src family kinases in various cellular processes. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has been shown to have potential therapeutic applications in cardiovascular diseases by inhibiting the proliferation of smooth muscle cells.
Propiedades
IUPAC Name |
(2-phenylpyrimidin-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(19-9-5-2-6-10-19)14-11-17-15(18-12-14)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGILMKRIQFOBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpyrimidin-5-yl)-piperidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

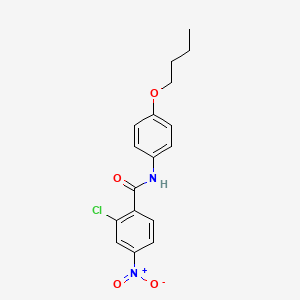
![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4927348.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4927350.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)
![1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4927368.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4927375.png)
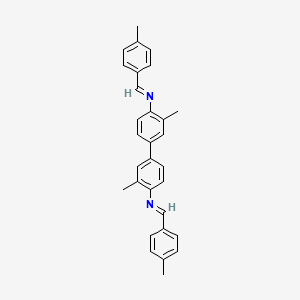
![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)
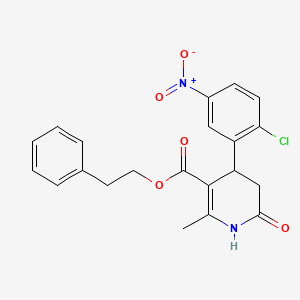
![N-[2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4927412.png)
![4-bromo-2-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4927428.png)
